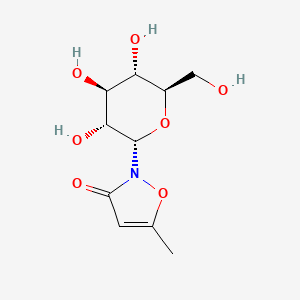

Hymexazol N-glucoside

説明

Structure

3D Structure

特性

分子式 |

C10H15NO7 |

|---|---|

分子量 |

261.23 g/mol |

IUPAC名 |

5-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,2-oxazol-3-one |

InChI |

InChI=1S/C10H15NO7/c1-4-2-6(13)11(18-4)10-9(16)8(15)7(14)5(3-12)17-10/h2,5,7-10,12,14-16H,3H2,1H3/t5-,7-,8+,9-,10+/m1/s1 |

InChIキー |

AJQPXMGLDMXYMI-HOQQJHGQSA-N |

SMILES |

CC1=CC(=O)N(O1)C2C(C(C(C(O2)CO)O)O)O |

異性体SMILES |

CC1=CC(=O)N(O1)[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

正規SMILES |

CC1=CC(=O)N(O1)C2C(C(C(C(O2)CO)O)O)O |

製品の起源 |

United States |

Biosynthesis and Metabolic Dynamics of Hymexazol N Glucoside in Planta

Uptake and Translocation of Hymexazol (B17089) in Plant Organs

Hymexazol is a systemic fungicide, meaning it can be absorbed and moved throughout the plant. agripesticide.com When applied to the soil or as a seed treatment, it is readily taken up by the plant's root system. agripesticide.comnih.govnih.govresearchgate.net Research indicates that this translocation can be rapid. Studies have shown that after root absorption, hymexazol can be detected in the stems within approximately three hours and subsequently in the foliage within 24 hours. agripesticide.commdpi.com The movement of the compound from the roots to the aerial parts of the plant occurs through the transpiration stream. mdpi.com

While hymexazol is efficiently translocated, the parent compound itself often shows low or non-detectable residue levels in the upper parts of the plant, such as leaves and fruits. mdpi.comresearchgate.netresearchgate.net This is attributed to its rapid metabolism within the plant tissues shortly after uptake. mdpi.comdntb.gov.ua For instance, in studies on strawberry crops, even after multiple drench applications, hymexazol was not found in the leaves or fruits, suggesting it was quickly converted into other forms. mdpi.comresearchgate.net Similarly, in crops like sugar beets, hymexazol is metabolized so effectively that its use as a seed treatment is considered a non-food use by regulatory agencies. regulations.govregulations.gov This rapid metabolic conversion is a key characteristic of its behavior in planta. mdpi.com

Table 1: Translocation of Hymexazol in Various Plant Species

| Plant Species | Method of Application | Primary Organ of Uptake | Translocation Pathway | Observed Translocation Time | Reference |

| Tomato, Cucumber, Rice | Root application | Roots | Transpiration Stream | To leaves within 24 hours | mdpi.com |

| Cowpea | Not specified | Roots | Systemic | Rapidly to multiple plant parts | nih.govsemanticscholar.org |

| Sugar Beet | Seed treatment | Roots | Systemic | Rapid uptake and metabolism | regulations.govregulations.gov |

Enzymatic Glycosylation Pathways Leading to N-Glucoside Formation

Once absorbed by the plant, hymexazol undergoes swift metabolic transformation, primarily through enzymatic glycosylation. chemicalbook.inresearchgate.net This process involves the attachment of a glucose molecule to the hymexazol structure, leading to the formation of two principal metabolites: an O-glucoside and an N-glucoside. agripesticide.comnih.govmdpi.comchemicalbook.in These metabolites are conjugates formed from the tautomers of hymexazol. mdpi.comresearchgate.netresearchgate.netdntb.gov.ua

The formation of the N-glucoside results in the chemical compound 2-(β-D-glucopyranosyl)-5-methyl-4-isoxazoline-3-one. mdpi.com This conversion is a detoxification or metabolic pathway within the plant, altering the chemical properties and biological activity of the original fungicide molecule. x-mol.comacs.org The glycosylation is catalyzed by plant enzymes, likely involving uridine (B1682114) diphospho-glycosyltransferases, which are known to be involved in the glycosylation of various xenobiotics in plants. frontiersin.org This biotransformation is a crucial step that dictates the ultimate fate and function of the hymexazol molecule within the plant system. chemicalbook.in

Factors Influencing N-Glucoside Biosynthesis Rates in Plant Species

The rate of Hymexazol N-glucoside biosynthesis is influenced by several factors, primarily related to the plant's physiology and the environmental conditions affecting uptake. The specific plant species is a significant determinant, as metabolism studies in tomato, cucumber, rice, and sugar beet have all confirmed the rapid conversion of hymexazol to its glucosides, though the precise kinetics may vary. mdpi.comregulations.gov

Comparative Metabolic Fates of Hymexazol and its Glucosides within Plant Tissues

Within plant tissues, hymexazol and its two primary glucosides have distinct metabolic fates and biological activities. The parent compound, hymexazol, is the form absorbed by the plant, but its presence is transient as it is rapidly converted. mdpi.comchemicalbook.in The metabolic pathway diverges to create two different glucoside conjugates, each with a unique role. nih.govnih.govpomais.com

The O-glucoside, 3-(β-D-glucopyranosyl)-5-methylisoxazole, is recognized as retaining fungitoxic activity. nih.govresearchgate.netmdpi.com This metabolite functions by interfering with the synthesis of fungal DNA and RNA, thus helping to control the targeted pathogens. nih.govresearchgate.net

Table 2: Comparative Functions of Hymexazol Metabolites in Planta

| Compound | Chemical Name | Primary Role in Plant | Mechanism of Action | Reference |

| Hymexazol O-glucoside | 3-(β-D-glucopyranosyl)-5-methylisoxazole | Fungitoxic Metabolite | Interferes with fungal DNA and RNA synthesis | nih.govresearchgate.netmdpi.comresearchgate.net |

| This compound | 2-(β-D-glucopyranosyl)-5-methyl-4-isoxazoline-3-one | Plant Growth Promoter | Stimulates root development and physiological activity | nih.govnih.govresearchgate.netmdpi.compomais.com |

Investigational Approaches for Mapping In Vivo Glucosylation Pathways

Mapping the in vivo glucosylation pathways of hymexazol requires sophisticated analytical techniques capable of detecting and quantifying the parent compound and its metabolites in various plant matrices. The primary method cited in research is liquid chromatography coupled with tandem-mass spectrometry (LC-MS/MS). mdpi.comresearchgate.netgoogle.com This highly sensitive and specific technique allows for the accurate determination of hymexazol residues, even at very low concentrations. mdpi.com

To prepare plant samples for analysis, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is frequently employed. mdpi.comresearchgate.netdntb.gov.uasemanticscholar.org This sample preparation procedure is effective for extracting pesticide residues from complex matrices like fruits, leaves, and soil. For certain applications, gas chromatography (GC) has also been used, often coupled with a nitrogen-phosphorus detector (GC-NPD) or a flame photometric detector (GC-FPD), sometimes requiring a derivatization step to handle hymexazol's high polarity and thermal instability. researchgate.netresearchgate.netioz.ac.cn

Metabolism studies, which are fundamental to understanding these pathways, have been conducted on various crops, including sugar beets and tomatoes. regulations.govsemanticscholar.org These studies often form the basis for regulatory assessments and help in defining the residue profile of the fungicide in plants. regulations.govsemanticscholar.org By using these methods to track the dissipation of the parent hymexazol and identify its conversion products, researchers can effectively map its metabolic fate within the plant. mdpi.com

Table 3: Analytical Methods for Investigating Hymexazol Metabolism in Plants

| Analytical Technique | Sample Preparation Method | Purpose | Common Matrices | Reference |

| LC-MS/MS | QuEChERS | Quantification of hymexazol residues | Strawberry, Cucumber, Soil, Tomato | mdpi.comresearchgate.netresearchgate.netgoogle.com |

| GC-NPD | Solvent Extraction, Column Cleanup | Determination of hymexazol | Agricultural Products | researchgate.netioz.ac.cn |

| GC-FPD | Derivatization, Solvent Extraction | Determination of hymexazol | Cucumber, Soil | ioz.ac.cn |

| Metabolism Studies | Varies (often involves labeled compounds) | Identification of metabolites (e.g., glucosides) | Sugar Beet, Tomato | regulations.govregulations.govsemanticscholar.org |

Molecular and Cellular Mechanisms of Hymexazol N Glucoside in Plant Physiology

Regulation of Plant Growth and Development by N-Glucoside

Hymexazol (B17089) N-glucoside has been identified as the metabolite responsible for the plant growth-promoting effects observed following the application of its parent compound. mdpi.comresearchgate.net Its influence is particularly noted in the root system and during the initial stages of plant development.

A significant and frequently cited effect of Hymexazol N-glucoside is the stimulation of lateral root hair development. mdpi.comresearchgate.net Root hairs are critical for nutrient and water uptake, and their increased formation and growth expand the root system's surface area, enhancing the plant's ability to exploit soil resources. The morphogenesis of these tubular extensions from root epidermal cells is a complex process, and the N-glucoside metabolite appears to be a key signaling molecule that promotes their initiation and elongation. researchgate.net This effect contributes directly to improved nutrient acquisition and anchorage.

Influence on Primary Root Elongation and Biomass Accumulation

Interaction with Endogenous Phytohormonal Signaling Pathways

While the precise molecular interactions are still under investigation, evidence suggests that the growth-promoting effects of Hymexazol and its active N-glucoside metabolite may involve interplay with endogenous phytohormonal signaling pathways. Hymexazol is categorized as a plant growth stimulant, and its mode of action is believed to include a synergistic effect with endogenous auxins. neliti.com Auxins are a class of phytohormones that are central to regulating root development, including lateral root initiation and cell elongation. The observed stimulation of rooting and root hair morphogenesis by this compound is consistent with an auxin-like activity or an enhancement of auxin signaling pathways within the plant. mdpi.comresearchgate.netneliti.com

Elucidation of Receptor-Mediated Responses to this compound

The specific molecular receptors and the complete signal transduction pathway that mediate the plant's response to this compound have not yet been fully elucidated. In plant biology, signaling molecules often initiate a response by binding to specific protein receptors on the cell surface or within the cell. However, no specific receptor for this compound has been identified in published research.

Interestingly, studies on other types of N-glycosylated compounds in plants, such as cytokinin N-glucosides, have suggested that N-glucosylation can serve as a deactivation mechanism, rendering the hormone inactive because it cannot bind to its known receptors. nii.ac.jp In stark contrast, the N-glucosylation of Hymexazol activates its growth-promoting properties, indicating a fundamentally different mechanism of action or interaction with a distinct, currently unknown, signaling pathway. researchgate.net The identification of a specific receptor and the downstream signaling components remains a key area for future research to fully understand how this compound stimulates plant growth.

Data Tables

Table 1: Summary of Physiological Effects of this compound on Plants

| Physiological Parameter | Observed Effect of this compound | Supporting References |

| Root Development | ||

| Lateral Root Hair Morphogenesis | Stimulation of development and growth | mdpi.comresearchgate.net |

| Primary Root Elongation | Promotion of elongation | researchgate.netmdpi.com |

| Root Biomass | Increase in overall mass | researchgate.net |

| Plant Vigor | ||

| Seedling Stage | Promotion of seedling strengthening and hardiness | researchgate.netmdpi.com |

| Overall Health | Enhancement of general physiological activity and crop health | mdpi.compomais.com |

| Cellular Activity | ||

| Phytohormonal Interaction | Believed to have a synergistic effect with endogenous auxins | neliti.com |

| Defense Response | May induce an increase in plant defense enzyme activity | mdpi.comgoogle.com |

Table 2: Chemical Compounds Mentioned

Hymexazol N Glucoside in Plant Defense and Biotic Interactions

Role in Inducing Plant Systemic Acquired Resistance (SAR) or Induced Systemic Resistance (ISR)

The growth-promoting effects of Hymexazol (B17089) N-glucoside are intrinsically linked to its ability to bolster a plant's innate defense systems. nih.govmdpi.com By enhancing plant vigor, the N-glucoside helps to establish a state of readiness, which is characteristic of induced resistance. Induced resistance in plants manifests as two major pathways: Systemic Acquired Resistance (SAR), typically activated by pathogens and mediated by salicylic (B10762653) acid, and Induced Systemic Resistance (ISR), which is often triggered by beneficial microbes and relies on jasmonic acid and ethylene (B1197577) signaling pathways. nih.govmdpi.com The action of Hymexazol N-glucoside, particularly its role in general health improvement rather than direct pathogen killing, suggests it functions as a key elicitor or primer of these systemic defense responses.

Activation of Plant Defense Enzyme Activities (e.g., Peroxidase, Phenylalanine Ammonia-Lyase)

A critical aspect of induced resistance is the accumulation of defense-related enzymes. Research has shown that synthetic hymexazol glycosides can significantly induce an increase in the activity of plant defense enzymes. acs.org Although direct studies on this compound are limited, this induction is a cornerstone of its defense-mediating capability. Key enzymes typically activated during a plant immune response include:

Peroxidase (POX): These enzymes are involved in a variety of defense mechanisms, including the reinforcement of cell walls through lignification and suberization, and the production of reactive oxygen species (ROS) that have direct antimicrobial effects and act as signaling molecules. slu.sekuleuven.be The upregulation of peroxidase activity is a common response to pathogen attack and wounding. slu.se

Phenylalanine Ammonia-Lyase (PAL): PAL is the gateway enzyme to the phenylpropanoid pathway, a major route for the synthesis of a vast array of secondary metabolites crucial for plant defense. kuleuven.benih.gov PAL's activity leads to the production of phenolics, phytoalexins, and salicylic acid, all of which are vital components of the plant's defense arsenal (B13267) against pathogens. kuleuven.bemdpi.com Increased PAL activity is a well-established marker of induced resistance. kuleuven.be

The ability of hymexazol-derived glycosides to boost defense enzyme activity indicates that the N-glucoside metabolite likely contributes to the plant's defensive capacity by elevating the functional levels of enzymes like peroxidase and PAL. acs.org

Up-regulation of Defense-Related Gene Expression

The observed increase in defense enzyme activity necessitates the prior up-regulation of the genes that encode them. The induction of resistance by this compound is therefore fundamentally linked to changes at the genetic level. During an immune response, plants activate a suite of defense-related genes. A transcriptomics study on sugar beet identified several up-regulated genes in response to pathogen infection, including those encoding for probable disease resistance proteins and peroxidases. slu.se While research has yet to specifically map the gene expression profile induced by this compound, its role in stimulating defense implies the activation of genes such as:

Pathogenesis-Related (PR) Genes: This is a diverse group of genes whose protein products have antimicrobial activities. They include enzymes like β-1,3-glucanases and chitinases, which can degrade fungal cell walls. scielo.br

Genes of the Phenylpropanoid Pathway: The activation of PAL and other enzymes in this pathway requires the transcriptional activation of their corresponding genes. nih.gov

It is through this modulation of gene expression that this compound likely prepares the plant to mount a faster and more robust defense upon pathogen challenge.

Signaling Cascades Involved in N-Glucoside Mediated Defense

Plant defense is orchestrated by a complex network of signaling hormones, primarily salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). scielo.brnih.govmdpi.com The SA pathway is central to SAR and defense against biotrophic pathogens, while the JA and ET pathways are hallmarks of ISR and are crucial for defense against necrotrophic pathogens and insect herbivores. nih.govmdpi.com There is often an antagonistic relationship between the SA and JA/ET pathways, allowing the plant to fine-tune its response to specific threats. mdpi.commdpi.com

Direct research into the specific signaling cascade activated by this compound is not yet available. However, based on its observed effects—promoting general plant health and growth rather than triggering a direct and localized cell death response—it is plausible that its activity is mediated primarily through the jasmonic acid and ethylene pathways associated with ISR. nih.govmdpi.com This form of resistance primes the entire plant for a more effective defense without the high energetic cost of constitutive defense activation.

Synergistic Effects with Biological Control Agents on Plant Health

A significant aspect of Hymexazol's utility in agriculture is its ability to work in concert with beneficial microorganisms. Studies have repeatedly shown that combining hymexazol with biological control agents (BCAs) leads to enhanced disease control compared to using either treatment alone. nih.govresearchgate.net This synergy is particularly valuable for integrated pest management strategies.

For instance, the combined application of hymexazol with various strains of Plant Growth-Promoting Rhizobacteria (PGPR), such as Bacillus sp., resulted in significantly more effective control of Fusarium crown and root rot on tomato. researchgate.net Similarly, a study on cowpea wilt caused by Fusarium oxysporum demonstrated a powerful synergistic effect between hymexazol and the biocontrol fungus Trichoderma asperellum. researchgate.netnih.govmdpi.com The combination not only improved disease control but also allowed for a reduction in the required fungicide dose, presenting an eco-friendlier approach. researchgate.netnih.gov

Synergistic Control of Cowpea Fusarium Wilt

Data from a study evaluating the combined effect of Trichoderma asperellum SC012 and hymexazol on cowpea wilt disease index and control efficacy.

| Treatment Group | Disease Index | Control Efficacy (%) |

|---|---|---|

| Control (Pathogen only) | 85.19 | - |

| T. asperellum SC012 alone | 41.17 | 51.62 |

| Hymexazol alone | 45.71 | 46.38 |

| T. asperellum SC012 + Hymexazol | 26.94 | 68.39 |

These findings suggest that while the O-glucoside metabolite of hymexazol provides direct fungicidal action, the N-glucoside's growth-enhancing and resistance-inducing properties create a healthier, more resilient plant that is better able to benefit from the protective activities of biocontrol agents. nih.govmdpi.com

Modulation of Rhizosphere Microbiome Composition and Function

The rhizosphere—the narrow zone of soil directly influenced by plant roots—is a dynamic ecosystem teeming with microorganisms that significantly impact plant health. nih.gov Hymexazol is absorbed through the roots, and its metabolites, including the N-glucoside, can influence this critical zone. nih.govnih.gov The N-glucoside's role in promoting root growth and vigor inherently alters the physical and chemical environment of the rhizosphere. nih.govslu.se

Furthermore, the compatibility of hymexazol with beneficial microbes like Trichoderma and PGPR indicates that it does not have a broad-spectrum negative impact on these key rhizosphere inhabitants. nih.govresearchgate.net In studies on cowpea, the population density of T. asperellum in the rhizosphere was not significantly different when applied alone or in combination with hymexazol, demonstrating its ability to colonize the root zone effectively even in the presence of the fungicide. researchgate.net By fostering a more robust root system and inducing systemic resistance, this compound likely contributes to the recruitment and maintenance of a beneficial rhizosphere microbiome, which can further enhance plant growth and protect against soil-borne pathogens.

Interactions with Phytopathogens Beyond Direct Fungicidal Action

The action of this compound represents a sophisticated form of plant protection that extends beyond the direct fungicidal activity associated with its O-glucoside counterpart. Its primary mode of interaction with phytopathogens is indirect, focusing on empowering the host plant. The key mechanisms include:

Induced Resistance: As detailed in section 4.1, the N-glucoside primes the plant's defense systems, enabling a faster and more potent response upon pathogen encounter. acs.org This state of alert is a powerful, indirect anti-pathogen strategy.

Facilitation of Biocontrol: By being compatible with and potentially fostering beneficial microbes, this compound supports an additional layer of protection through the antagonistic and parasitic activities of these agents against pathogens. nih.govresearchgate.net

In essence, this compound shifts the focus from solely targeting the pathogen to strengthening the host, embodying an advanced and integrated approach to plant health management.

Synthetic Chemistry and Structure Activity Relationship Sar of Hymexazol N Glucoside and Analogs

Synthetic Methodologies for Hymexazol (B17089) N-Glucoside

The synthesis of Hymexazol N-glucoside, mirroring its formation in plants, involves selective glycosylation. A common laboratory method to produce Hymexazol glycosides, including the N-glucoside, utilizes specific reaction conditions to control the attachment of the glucose moiety. acs.org One described synthesis involves dissolving the precursor compounds in methanol (B129727) and adding sodium methoxide. The reaction is stirred at room temperature, followed by neutralization using an ion-exchange resin like IRA-120. The final product is then isolated and purified using flash chromatography. acs.org This process allows for the creation of specific glycoside conjugates for further study. acs.org

Design and Synthesis of Novel Glycosylated Derivatives of Hymexazol

To address the reduced antifungal efficacy of Hymexazol's natural metabolites, researchers have designed and synthesized novel glycosylated derivatives using a biomimetic approach. acs.orgx-mol.com This strategy involves simulating the plant's glycosylation process but using different sugar molecules, such as amino sugars with known biological activities. acs.orgx-mol.comacs.org

In one key study, Hymexazol was glycosylated with glucosamine (B1671600) and N-acetyl glucosamine. acs.org The goal was to create new molecules that retain or enhance the desired antifungal properties while potentially offering beneficial interactions with the plant, such as growth promotion and defense activation. acs.orgx-mol.com This design strategy led to the successful synthesis of several novel Hymexazol glycosides, including a particularly effective compound referred to as glycoside 15, an N-acetyl glucosamine derivative. acs.orgx-mol.comresearchgate.net

Structure-Activity Relationship Studies for Plant Growth Promotion

The structure of the glycoside conjugate plays a critical role in its biological activity. It is established that the natural N-glucoside metabolite of Hymexazol contributes to plant growth promotion, including the stimulation of lateral root hair development. nih.govnih.gov

Structure-activity relationship (SAR) studies on novel synthetic derivatives have further elucidated these effects. For instance, the synthesized N-acetyl glucosamine derivative (glycoside 15) was found to significantly promote plant growth. acs.orgx-mol.comresearchgate.net This indicates that the nature of the sugar moiety attached to the Hymexazol core is a key determinant of its growth-promoting activity. The introduction of the N-acetyl glucosamine group, compared to a simple glucose, enhances this effect. acs.orgresearchgate.net

Table 1: Comparison of Hymexazol and its Glucoside Derivatives on Plant Growth This table is generated based on findings reported in the cited research articles.

| Compound | Sugar Moiety | Reported Plant Growth Effect | Citation |

|---|---|---|---|

| Hymexazol (Parent) | None | Acts as a plant growth-regulating agent. | researchgate.net |

| This compound (Natural Metabolite) | Glucose | Associated with plant growth-promoting effects, stimulates lateral root development. | nih.govnih.gov |

| Glycoside 15 (Synthetic Analog) | N-acetyl glucosamine | Significantly promotes plant growth. | acs.orgx-mol.comresearchgate.net |

SAR Studies for Plant Defense Enhancement

Beyond growth promotion, certain Hymexazol glucosides can enhance plant defense mechanisms. The activation of a plant's innate defense systems, such as Systemic Acquired Resistance (SAR), provides broad-spectrum protection against pathogens. numberanalytics.comfrontiersin.org SAR is a systemic response that prepares the entire plant to resist future infections. numberanalytics.comnih.gov

SAR studies on synthetic Hymexazol analogs have revealed that specific structural features can trigger these defense pathways. The N-acetyl glucosamine derivative, glycoside 15, was shown to induce an increase in the activity of plant defense enzymes. acs.orgx-mol.comresearchgate.net This finding suggests a direct link between the chemical structure of the glycoside and the enhancement of the plant's defensive capacity. The synergistic effect between Hymexazol and N-acetyl glucosamine in glycoside 15 results in a molecule that not only has direct antifungal properties but also stimulates the plant's own immune response. acs.orgnih.gov

Computational Chemistry Approaches (e.g., DFT, Molecular Docking) in Glycoside Design and Interaction Prediction

Computational chemistry is a powerful tool for understanding and predicting the properties of novel compounds. Techniques like Density Functional Theory (DFT) and molecular docking are employed to analyze molecular structures and predict their biological activity, aiding in the rational design of new derivatives. symc.edu.cnacs.org

In the study of Hymexazol glycosides, DFT calculations were instrumental. acs.orgx-mol.com These computational analyses revealed that the highly active glycoside 15 possessed a greater number of active electron-rich regions and front-line orbital electrons due to the introduction of the N-acetyl glucosamine moiety. acs.orgx-mol.comresearchgate.netnih.gov This specific electronic structure is believed to be a key factor in its enhanced biological activity. Such computational insights allow researchers to screen potential structures and prioritize the synthesis of compounds with a higher likelihood of success. acs.orgcolab.ws

Biomimetic Strategies for Developing Improved Hymexazol Glucosides

Biomimetic strategies involve designing and synthesizing molecules that mimic biological processes or structures. mdpi.com This approach has been central to the development of improved Hymexazol glucosides. acs.orgx-mol.comacs.org Researchers have mimicked the natural glycosylation that occurs in plants to create novel derivatives. acs.orgacs.org

Instead of using simple glucose, the biomimetic strategy employed amino sugars, which themselves have diverse biological activities. acs.orgx-mol.com By glycosylating Hymexazol with these alternative sugars, scientists aimed to produce a synergistic effect, combining the properties of both Hymexazol and the sugar molecule. acs.orgnih.gov This approach proved successful, leading to the creation of glycoside 15, a compound with promising antifungal activity and beneficial interactions with plants, highlighting the potential of biomimicry in developing next-generation agricultural compounds. acs.orgx-mol.com

Analytical Methodologies for Hymexazol N Glucoside in Environmental and Biological Matrices

Advanced Extraction and Sample Preparation Techniques for Complex Matrices (e.g., Plant Tissues, Soil)

Effective extraction and sample cleanup are critical preliminary steps for the accurate analysis of Hymexazol (B17089) and its N-glucoside metabolite. The choice of technique depends on the matrix's properties and the target analyte's chemical characteristics.

A widely adopted and effective method for sample preparation is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure. researchgate.net This method has been successfully modified for the analysis of Hymexazol in various plant-derived foods and agricultural products like strawberries. researchgate.netmdpi.com The typical QuEChERS process involves an initial extraction with a solvent, most commonly acetonitrile, due to its efficiency in extracting polar compounds like Hymexazol. nih.govnih.gov This is followed by a "salting-out" step, where salts such as magnesium sulfate (B86663) and sodium chloride are added to induce phase separation and remove excess water. researchgate.netnih.gov

For further cleanup, particularly in complex matrices, various dispersive solid-phase extraction (d-SPE) sorbents are employed. These may include:

PSA (Primary Secondary Amine): To remove organic acids and sugars.

C18: To remove non-polar interferences. researchgate.netresearchgate.net

Graphitized Carbon Black (GCB): To remove pigments and sterols, though it must be used cautiously as it can adsorb planar analytes. researchgate.netresearchgate.net

In soil analysis, extraction is often performed using solvents like acetone, followed by partitioning and cleanup steps. ioz.ac.cn For instance, a method for analyzing cucumber and soil samples involved extraction with acetone, with a volume of 50 mL proving most suitable for 20g samples. ioz.ac.cn Other techniques include loading aqueous layers onto a Chem-Elut column and eluting with ethyl acetate (B1210297) to isolate Hymexazol. nih.govresearchgate.net

Chromatographic Separation and Quantification Techniques (e.g., UHPLC-ESI/MS-MS, GC-NPD)

Following extraction, chromatographic techniques are used to separate the analyte of interest from other components in the extract for subsequent quantification.

Ultra-High-Performance Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI/MS-MS) is the premier technique for analyzing Hymexazol and its polar metabolites like the N-glucoside. researchgate.netmdpi.com The polarity and thermal instability of the N-glucoside make it unsuitable for direct gas chromatography. UHPLC systems, using columns such as the Acquity UPLC BEH™ Shield RP18, provide excellent separation. mdpi.com The mobile phase often consists of an aqueous solution with additives like ammonium (B1175870) acetate to improve ionization and chromatographic peak shape. mdpi.comnih.gov The tandem mass spectrometer offers high sensitivity and selectivity, allowing for unambiguous detection and quantification at trace levels. researchgate.net

Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) is a highly sensitive method for the determination of the parent compound, Hymexazol. nih.govresearchgate.net This technique is effective for nitrogen-containing compounds. The analysis typically involves using a high-polarity capillary column, such as a DB-FFAP. nih.govresearchgate.netjst.go.jp However, direct GC analysis of Hymexazol can be challenging due to its properties, and sometimes a pre-column derivatization step is required to improve thermal stability and chromatographic performance. researchgate.net

Method Validation Parameters (Linearity, Accuracy, Sensitivity)

To ensure the reliability of analytical results, methods are rigorously validated for several key parameters, including linearity, accuracy (as recovery), and sensitivity (Limits of Detection and Quantification).

Linearity: This is assessed by analyzing standards at multiple concentration levels to generate a calibration curve. A high correlation coefficient (R² > 0.99) indicates a strong linear relationship between the detector response and analyte concentration. researchgate.netmdpi.com

Accuracy: Evaluated through recovery experiments where samples are spiked with a known amount of the analyte. Recoveries are typically expected to be within the 70-120% range. nih.govnih.gov

Sensitivity: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. ioz.ac.cnresearchgate.net

Below is a table summarizing validation data from various studies on Hymexazol analysis.

| Technique | Matrix | Linearity (R²) | Recovery (%) | LOQ | Reference |

| UHPLC-ESI/MS-MS | Strawberry | > 0.9995 | 73.7 - 109.4 | 0.017 mg/kg | researchgate.netmdpi.com |

| LC-MS/MS | 26 Plant Foods | - | 71.2 - 113.8 | 10 - 50 µg/kg | nih.govresearchgate.net |

| GC-NPD | Agricultural Products | - | 65.0 - 84.7 | 0.02 µg/g | nih.govresearchgate.net |

| GC-FPD | Cucumber & Soil | - | 94.0 - 107.8 | 0.2 mg/kg | ioz.ac.cnresearchgate.net |

This table is populated with data for the parent compound Hymexazol, as its analysis is a proxy for metabolite formation.

Spectroscopic Characterization of Metabolites and Degradation Products

Once a metabolite like Hymexazol N-glucoside is isolated, its chemical structure must be unequivocally confirmed. This is accomplished using a combination of spectroscopic techniques. ktu.edu.tr

Mass Spectrometry (MS): High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) systems coupled with liquid chromatography (LC-QTOF-MS), are used to determine the exact mass of the metabolite. This information allows for the calculation of its elemental formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide crucial information about the molecule's substructures. ktu.edu.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC) are powerful tools for elucidating the complete chemical structure. NMR provides detailed information about the connectivity of atoms and the stereochemistry of the molecule, which is essential for definitively identifying it as the N-glucoside isomer versus the O-glucoside. ktu.edu.tr

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule (e.g., -OH, -NH, C=O, C-O-C), providing complementary structural information. ktu.edu.tr

Application of Isotope Tracing for Metabolic Flux Analysis

Isotope tracing is a powerful technique used to track the movement of atoms through metabolic pathways. nih.govmdpi.com By introducing a substrate labeled with a stable isotope (e.g., ¹³C-glucose or ¹⁵N-glutamine), researchers can follow the label as it is incorporated into downstream metabolites. mdpi.comnih.gov This allows for the quantification of metabolic fluxes—the rates of reactions within a metabolic network. nih.gov

In the context of this compound, a stable isotope tracing study could be designed to elucidate its formation pathway in plants. For example, plants could be treated with ¹³C-labeled Hymexazol. By using LC-MS to track the incorporation of the ¹³C label into the glucoside conjugate over time, it would be possible to:

Confirm the direct metabolic conversion of Hymexazol to this compound. springernature.com

Determine the rate of this conjugation reaction.

Investigate how different environmental conditions or plant developmental stages affect the metabolic flux through this detoxification pathway.

Such studies provide a dynamic view of metabolism that cannot be obtained from concentration measurements alone. nih.govnih.gov

Assessment of N-Glucoside Dissipation and Persistence in Agricultural Ecosystems (e.g., soil and plant compartments)

In soil, the dissipation of Hymexazol can be rapid. One study reported an initial concentration of 6.4 mg/kg in soil, which dissipated by 89% within five days. ioz.ac.cn The calculated half-life (DT₅₀) in this case was just 1.9 days. ioz.ac.cn EU regulatory studies show a lab DT₅₀ range of 13.7-32 days under aerobic conditions. herts.ac.uk

In plants, Hymexazol is absorbed by the roots and quickly metabolized into its O-glucoside and N-glucoside forms. researchgate.netpomais.comnih.govresearchgate.net This metabolic conversion is a key factor in its rapid dissipation from the plant. A study on strawberries found that after drench treatments, Hymexazol was not detected in the fruits or leaves 24 to 48 hours after application. researchgate.netmdpi.com This rapid disappearance is attributed to the formation of the glucose conjugates, which are believed to have low to no mobility, effectively sequestering them within the plant, likely in the root system, and preventing their translocation to the aerial parts and fruits. researchgate.netmdpi.comresearchgate.netdntb.gov.ua This glycosylation process is a common plant detoxification mechanism. The dissipation of pesticides is also influenced by factors like climate, soil microorganisms, and sun exposure. researchgate.net

| Compound | Matrix | Metric | Value | Reference |

| Hymexazol | Soil (Field) | DT₅₀ | 1.9 days | ioz.ac.cn |

| Hymexazol | Soil (Lab, aerobic) | DT₅₀ | 13.7 - 32 days | herts.ac.uk |

| Hymexazol | Strawberry (Leaves & Fruit) | Residue Level | < 0.017 mg/kg | researchgate.netmdpi.com |

| Hymexazol | Strawberry (Leaves & Fruit) | Time to Non-detection | 24 - 48 hours | researchgate.netmdpi.com |

Future Research Trajectories and Agronomic Implications

Identification and Characterization of Novel N-Glucoside Binding Proteins or Receptors in Plants

A significant frontier in understanding the mechanism of Hymexazol (B17089) N-glucoside is the identification of its molecular targets within the plant. To date, specific binding proteins or receptors for this compound have not been reported in scientific literature. The growth-promoting effects observed in plants suggest that the N-glucoside may interact with cellular machinery that regulates plant development and stress responses.

Future research should prioritize the use of biochemical and molecular techniques to identify these putative receptors. Affinity chromatography, using a modified N-glucoside as bait, could isolate interacting proteins from plant cell extracts. These proteins could then be identified using mass spectrometry. Another powerful approach is the yeast two-hybrid system, which can screen a library of plant proteins for interactions with the N-glucoside.

Characterizing these binding proteins or receptors would be a critical step in deciphering the signaling cascade initiated by Hymexazol N-glucoside. Understanding the binding affinity, specificity, and the downstream effects of this interaction will provide a clear molecular basis for its observed plant-promoting properties and could pave the way for designing more effective and targeted plant growth regulators.

Investigation of Genetic Modifiers for Enhanced N-Glucoside Production or Responsiveness in Crops

The efficiency with which plants convert hymexazol into its N-glucoside metabolite and the degree to which they respond to it likely vary among different crop species and cultivars. This variation is presumably rooted in genetic differences. Identifying the genes that control these processes is essential for optimizing the use of hymexazol in agriculture.

Future research should focus on identifying genetic modifiers that influence the production of this compound. The enzymes responsible for the glycosylation of hymexazol, likely UDP-glucosyltransferases (UGTs), are key candidates. nih.gov Genome-wide association studies (GWAS) and quantitative trait locus (QTL) mapping in diverse crop populations treated with hymexazol could link genetic markers to variations in N-glucoside accumulation and plant growth response. nih.gov

Once candidate genes are identified, their function can be validated using gene-editing technologies like CRISPR/Cas9 to create knockout or over-expression lines. escholarship.org This would confirm their role in N-glucoside metabolism or signaling. The long-term goal would be to use this genetic knowledge in marker-assisted selection programs to breed crop varieties that are hyper-responsive to hymexazol, thereby maximizing its growth-promoting benefits while potentially reducing application rates. The study of how other glucosides are regulated and transported could serve as a model for this research. escholarship.orgfrontiersin.orgmdpi.com

Integration of Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics) to Unravel N-Glucoside Effects

To gain a holistic understanding of how this compound affects plant physiology, it is crucial to integrate various "omics" technologies. These approaches provide a system-wide view of molecular changes occurring within the plant.

Proteomics: Research has already begun to explore the effects of hymexazol derivatives at the proteome level. A study involving a synthesized hymexazol glycoside (glycoside 15) used proteomics to reveal that its antifungal mechanism was distinct from that of the parent hymexazol compound. acs.orgx-mol.comresearchgate.net Future proteomic studies should focus specifically on plants treated with the naturally formed N-glucoside to identify changes in proteins related to growth pathways, stress response, and hormone signaling.

Metabolomics: This technology can provide a comprehensive snapshot of the small molecules within a plant at a given time. nih.govmdpi.com Metabolic profiling could reveal how this compound alters primary and secondary metabolic pathways, affecting the levels of amino acids, sugars, and other plant defense compounds. While one study on tea plants identified Hymexazol O-glucoside, further metabolomic analyses are needed to track the accumulation and downstream metabolic consequences of the N-glucoside itself. nih.govfrontiersin.org

Transcriptomics: Analyzing the entire set of RNA transcripts in a plant can show which genes are activated or suppressed in response to this compound. nih.gov Transcriptomic analysis could pinpoint key regulatory genes and pathways, such as those involved in phytohormone biosynthesis or cell cycle control, that are modulated by the compound. This approach has been successfully used to understand plant responses to other elicitors and glycosides. researchgate.netmdpi.com

By integrating data from these omics fields, researchers can construct detailed regulatory networks that explain the journey from the initial perception of the N-glucoside to the final observed growth promotion. nih.gov

Development of Sustainable Agricultural Practices Leveraging N-Glucoside's Plant-Promoting Properties

A key strategy for sustainable practice involves integrated pest management (IPM), which seeks to reduce reliance on chemical inputs. Research has shown that combining hymexazol with biological control agents, such as the fungus Trichoderma asperellum, can effectively control soil-borne diseases in crops like cowpea, often at reduced fungicide doses. nih.gov This synergy is particularly promising because while the O-glucoside metabolite controls pathogens, the N-glucoside simultaneously strengthens the plant, making it more resilient.

Future development should focus on optimizing these combined applications for various cropping systems. The goal is to create programs that leverage the N-glucoside's biostimulant effect to its fullest, leading to reduced chemical loads in the environment, improved soil health through better root systems, and enhanced crop yields. nih.gov

Exploration of N-Glucoside in the Context of Climate Change and Plant Resilience

Climate change is increasing the frequency of abiotic stresses such as drought, extreme temperatures, and salinity, which threaten global food security. horizon-europe.gouv.frupm.esmdpi.com Chemical priming and the application of biostimulants are emerging as promising strategies to enhance crop resilience to these challenges. mdpi.com The plant growth-promoting properties of this compound position it as a candidate for exploration in this context.

Future research should systematically evaluate the performance of hymexazol-treated crops under various abiotic stress conditions. By investigating molecular and physiological responses, scientists can determine if the N-glucoside metabolite can be deployed as a tool to help mitigate the impacts of climate change on agriculture, contributing to the development of more resilient and productive farming systems. nih.gov

Q & A

Q. What is the role of Hymexazol N-glucoside in plant growth and stress resistance?

Methodological Answer: this compound enhances physiological activity in crops by stimulating lateral root hair development, improving nutrient uptake and resilience. To study this, researchers can use hydroponic or soil-based seedling assays, measuring root biomass and stress markers (e.g., proline, antioxidants) under pathogen-challenged conditions. Comparative studies with untreated controls and O-glucoside variants are critical .

Q. How is Hymexazol metabolized into N-glucoside in plants?

Methodological Answer: Metabolism studies involve radiolabeled hymexazol administered to plants (e.g., via root drenching), followed by tissue extraction and LC-MS/MS analysis to identify N-glucoside formation. Enzymatic assays can further characterize glucosyltransferase activity responsible for conjugation .

Q. What analytical methods are used to detect this compound in plant tissues?

Methodological Answer: A modified QuEChERS extraction coupled with UHPLC-ESI/MS/MS provides sensitivity (LOQ: 0.017 mg/kg) and accuracy (recoveries 73.7–109.4%). Validation parameters (linearity, matrix effects) must be tested across crops like strawberries, where rapid metabolism complicates detection .

Q. How does N-glucoside differ from O-glucoside in antifungal activity?

Methodological Answer: O-glucoside directly inhibits fungal RNA/DNA synthesis, while N-glucoside lacks antifungal activity but promotes plant health. In vitro pathogen inhibition assays (e.g., spore germination tests) and transcriptomic analysis of plant defense genes can elucidate these distinct roles .

Q. What environmental factors influence this compound stability in soil?

Methodological Answer: Soil degradation studies measure DT50 (2–25 days) under varying pH, moisture, and microbial activity. LC-MS/MS monitors the primary metabolite, 5-methyl-2-(3H)-oxazolone, while N-glucoside persistence is assessed via isotope tracing .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in hymexazol translocation data across plant species?

Methodological Answer: Contradictions arise from species-specific metabolism and application methods. Use isotopic labeling (e.g., ¹⁴C-hymexazol) in xylem sap analysis and autoradiography to map systemic distribution in crops like sugar beet vs. strawberries. Compare seed treatment (14–45 g/unit) and soil drench protocols .

Q. What methodologies assess the ecological risks of this compound in non-target organisms?

Methodological Answer: Acute toxicity endpoints (e.g., LC50 for rainbow trout: 460 mg/L; earthworm LC50 >15.7 ppm) are determined via OECD guidelines. Chronic exposure studies in mesocosms simulate field conditions, while molecular docking predicts metabolite interactions with non-target enzymes .

Q. How can researchers optimize N-glucoside yield in planta for agronomic benefits?

Methodological Answer: Screen plant genotypes for glucosyltransferase efficiency using GWAS or CRISPR-edited mutants. Environmental stressors (e.g., salinity, pathogen exposure) can be applied to upregulate conjugation pathways, quantified via metabolomic profiling .

Q. What experimental frameworks address discrepancies in residue data for this compound across regulatory jurisdictions?

Methodological Answer: Harmonize MRL assessments by validating extraction protocols (e.g., EFSA’s QuEChERS vs. EPA’s LC-MS/MS workflows) and including rotational crop studies. Data reconciliation must account for hydrolysis rates and conjugate mobility in edible plant parts .

Q. How to model the interplay between this compound and plant-microbe interactions?

Methodological Answer: Metagenomic sequencing of rhizosphere microbiomes under hymexazol treatment identifies shifts in beneficial microbes (e.g., Pseudomonas spp.). Dual RNA-seq of plants and pathogens (e.g., Aphanomyces cochlioides) reveals N-glucoside-mediated symbiosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。